Product packaging for Benzenepentanamine(Cat. No.:CAS No. 17734-21-3)

Benzenepentanamine

Cat. No.: B092158
CAS No.: 17734-21-3
M. Wt: 163.26 g/mol
InChI Key: CGNLNKFBSBFJHY-UHFFFAOYSA-N
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Description

Benzenepentanamine is a chemical reagent made available For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, patient management, or any other clinical applications . Products designated as RUO, such as this one, are essential tools designed exclusively for laboratory research in controlled environments . They play a crucial role in scientific investigations, including fundamental research, pharmaceutical discovery for identifying new compounds, and the development of novel diagnostic assays and tools . Researchers rely on high-purity RUO reagents to advance the understanding of diseases and contribute to the development of future therapies and technologies. Intended Use and Regulatory Status: This product is strictly labeled for research purposes and lacks the regulatory approvals required for medical use, such as the CE marking as an In Vitro Diagnostic (IVD) device under the EU's IVDR or clearance from the U.S. Food and Drug Administration (FDA) . The distribution and marketing of this product do not involve claims or promotional activities related to clinical diagnosis . Researchers are responsible for ensuring that their use of this compound complies with all applicable laws and regulations and is confined to non-clinical research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B092158 Benzenepentanamine CAS No. 17734-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpentan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLNKFBSBFJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170287
Record name Benzenepentanamine
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17734-21-3
Record name Benzenepentanamine
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Record name Benzenepentanamine
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Record name Benzenepentanamine
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Record name 5-phenylpentan-1-amine
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Chemical Profile

Benzenepentanamine is characterized by a specific set of physical and chemical properties. Its molecular formula is C11H17N, and it has a molecular weight of approximately 163.26 g/mol . nist.gov

PropertyValueUnit
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Normal Boiling Point (Tboil)550.29K
Normal Melting Point (Tfus)323.41K
Critical Temperature (Tc)762.50K
Critical Pressure (Pc)2811.36kPa
Enthalpy of Vaporization (ΔvapH°)53.00kJ/mol
Log10 of Water Solubility (log10WS)-2.96
Octanol/Water Partition Coefficient (logPoct/wat)2.358

Note: Some of the data in this table is based on calculated properties. chemeo.com

Synthesis and Manufacturing

The synthesis of Benzenepentanamine can be achieved through various chemical routes. One documented method involves the reduction of 5-oximino-1-pentanol. google.com In many contemporary research settings, this compound is often sourced as a commercially available reagent, which underscores its importance as a building block in chemical synthesis. nih.govmdpi.com For example, a 2021 study on the development of antitumor biguanides utilized commercially sourced 5-phenylpentylamine for the synthesis of 5-phenylpentylbiguanide. nih.gov Similarly, research published in 2022 on piperine (B192125) derivatives used commercially available 5-phenylpentylamine as a key substrate. mdpi.com

Analytical Methodologies

The detection and quantification of Benzenepentanamine and related aromatic compounds typically rely on standard analytical techniques. These methods include gas chromatography (GC) and mass spectrometry (MS), which are often used in combination (GC-MS) for the separation and identification of volatile and semi-volatile organic compounds. rsc.orgnih.gov High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of such compounds, particularly for non-volatile or thermally labile derivatives. osha.govboku.ac.at The specific analytical method chosen often depends on the sample matrix and the concentration of the analyte. For instance, methods for analyzing benzene (B151609) in biological samples may involve sample preparation steps like purge and trap, followed by GC-MS. nih.gov

Applications in Research

Role as a Chemical Intermediate

Benzenepentanamine serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. angenechemical.comgoogle.com Its bifunctional nature, possessing both an amine and a phenyl group, allows for a diverse range of chemical transformations. It is used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. angenechemical.comchembk.com The amine group can be readily modified, for example, through reactions like acylation or alkylation, to introduce new functional groups.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound has been a scaffold of interest for designing compounds with potential therapeutic effects. A significant body of research has been dedicated to its derivatives as ligands for sigma receptors, which are involved in various central nervous system functions. acs.orggoogle.comscielo.brorcid.org More recently, its role has expanded into oncology research, with studies demonstrating the synthesis of 5-phenylpentylbiguanide from 5-phenylpentylamine. nih.gov This biguanide (B1667054) derivative has shown potent inhibitory effects on cancer cell growth by targeting their energy metabolism. nih.gov

Materials Science Applications

The unique molecular structure of this compound suggests its potential utility in the field of materials science. angenechemical.com The incorporation of such molecules into polymer chains could theoretically enhance properties like thermal stability and mechanical strength due to the presence of the aromatic ring. angenechemical.com Furthermore, its electronic properties make it a candidate for use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it could potentially improve charge transport. angenechemical.com However, specific, in-depth research publications detailing the synthesis and characterization of materials directly incorporating this compound are not widely available in the public domain.

Environmental Research

Advanced Synthetic Routes to this compound and its Analogues

The synthesis of this compound and its related structures is increasingly benefiting from modern catalytic methods that offer high degrees of control and efficiency.

A significant advancement in forming the this compound scaffold is the directed nickel-catalyzed arylamination of unactivated alkenes. researchgate.netnih.gov This method facilitates the intermolecular syn-1,2-arylamination, effectively adding an aryl group and an amino group across a double bond. researchgate.net The process utilizes a Ni(II) catalyst with a removable bidentate picolinamide (B142947) directing group, which helps form stabilized nickelacycle intermediates, ensuring high regio- and diastereoselectivity. researchgate.netnih.gov This strategy is notable for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for synthesizing complex molecules from simple alkenes. researchgate.net The reaction typically involves an alkenyl amine, an arylboronic acid as the aryl source, and an O-benzoylhydroxylamine as the electrophilic aminating agent. researchgate.net

ParameterCondition
Catalyst NiBr₂•DME (15 mol%)
Aryl Source Arylboronic Acid (3.0 eq)
Amine Source Amine Benzoate Electrophile (2.0 eq)
Base K₃PO₄ (3.0 eq)
Solvent t-BuOH
Temperature 80 °C
Time 24 h
Table 1: Representative Reaction Conditions for Ni-Catalyzed Arylamination of Alkenyl Amines. nih.gov

The creation of chiral this compound derivatives, where a specific stereoisomer is produced, is crucial for various applications. nih.gov Enantioselective synthesis has been achieved through several catalytic asymmetric methods. hilarispublisher.com

One prominent strategy involves the nickel-catalyzed enantioconvergent coupling of racemic starting materials with alkylzinc reagents, using a chiral nickel catalyst. nih.gov This approach is effective for producing chiral dialkyl carbinamines, which are structurally related to derivatives of this compound. nih.gov Other successful methods include the use of chiral phosphoric acids and ammonium-salt-based catalysts for asymmetric halogenation, which can create chiral precursors for further synthesis. nih.govnih.gov Rhodium-catalyzed hydrogenations and conjugate additions of aryl boronic acids have also proven effective in generating chiral β-amino acids, which can serve as building blocks for more complex amine structures. hilarispublisher.com The choice of catalyst system is critical, with different metals and ligands providing access to various enantiomerically enriched products. hilarispublisher.com

Catalytic SystemReaction TypeKey Feature
Chiral Nickel Complex Enantioconvergent CouplingCouples racemic electrophiles with alkylzinc reagents. nih.gov
Chiral Phosphoric Acid Cyclization/AminohalogenationOrganocatalytic approach for unactivated alkenes. nih.gov
Maruoka's Spirocyclic Ammonium (B1175870) Salts Asymmetric α-HalogenationProvides high enantioselectivity for masked β-amino acid derivatives. nih.gov
Rhodium/Chiral Ligands Asymmetric HydrogenationEffective for the synthesis of β-amino acid derivatives from enamines. hilarispublisher.com

Table 2: Overview of Catalytic Systems for Enantioselective Synthesis of Amine Derivatives.

The development of synthetic routes for this compound is influenced by the exploration of novel precursors and the optimization of reaction conditions. mt.com A successful synthesis reaction aims to maximize the yield of the desired product while minimizing byproducts, which is highly dependent on factors like temperature, pressure, and catalyst choice. mt.com Synthesis reactions can be complex, potentially involving intermediate molecules that lead to byproducts. mt.com For instance, the synthesis of 1,5-benzodiazepine derivatives has been shown to be highly dependent on the amount of H-MCM-22 catalyst used, with yields increasing significantly as the catalyst amount is optimized. nih.gov While not directly this compound, this illustrates the principle that finding the right catalyst and conditions is a key area of research. mt.comnih.gov The use of feedstock alkenes like ethylene (B1197577) and propylene (B89431) in catalytic additions is a modern approach to creating branched amines, showcasing how simple, abundant chemicals can be used as precursors for complex structures. researchgate.net

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, its properties can be tailored through functionalization of either the pentanamine chain or the benzene (B151609) ring.

The pentanamine chain offers multiple sites for chemical modification. The primary amine group is a key functional handle that can undergo a variety of reactions. Acylation, the reaction with a carboxylic acid or its derivative, can form a stable amide bond. libretexts.org Similarly, alkylation involves replacing the active hydrogens on the amine with an alkyl or benzyl (B1604629) group. libretexts.org These modifications can significantly alter the molecule's physical and chemical properties. Furthermore, recent studies on poly(β-amino ester)s have demonstrated that modifying the terminal groups of polymer chains with hydrophobic alkyl chains can impact their biological activity, a principle that can be applied to the modification of the this compound side chain. nih.gov

The benzene ring of this compound can undergo electrophilic aromatic substitution, where a hydrogen atom on the ring is replaced by an electrophile. savemyexams.commsu.edu The existing aminoalkyl substituent on the ring influences both the rate of reaction and the position of the new substituent. libretexts.org The alkylamine group is generally considered an activating group, meaning it donates electron density to the ring, making the reaction faster than with benzene itself. libretexts.org This group directs incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic substitution reactions applicable to the this compound ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. msu.edu

Friedel-Crafts Alkylation: Addition of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. transformationtutoring.com

Friedel-Crafts Acylation: Addition of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst. savemyexams.com

ReactionReagentsElectrophileTypical Position
Nitration Conc. HNO₃, Conc. H₂SO₄NO₂⁺Ortho, Para
Bromination Br₂, FeBr₃Br⁺Ortho, Para
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺Ortho, Para
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺Ortho, Para

Table 3: Common Electrophilic Substitution Reactions for Aromatic Rings. savemyexams.commsu.edutransformationtutoring.com

Synthesis of Polyfunctionalized this compound Compounds

The synthesis of polyfunctionalized this compound compounds involves a variety of strategic approaches aimed at introducing diverse functional groups onto the core structure. These methodologies can be broadly categorized into the formation of the this compound backbone with simultaneous functionalization, and the post-synthesis modification of a pre-formed this compound scaffold. Key strategies include transition-metal-catalyzed cross-coupling reactions, functionalization of the aromatic ring through electrophilic substitution, and modifications of the amine group.

One notable method involves the nickel-catalyzed arylamination of unactivated alkenes, which allows for the direct formation of a δ-amino this compound structure with specific stereochemical control. Research has demonstrated the utility of a removable bidentate picolinamide directing group to facilitate the formation of stabilized nickelacycle intermediates. This approach enables the difunctionalization of various alkenyl amines with high levels of regioselectivity and diastereoselectivity. Current time information in Bangalore, IN. The reaction is tolerant of a range of functional groups on the alkene substrate. For instance, the reaction's efficiency can be influenced by the steric bulk of substituents on the alkene chain. While some steric hindrance is tolerated, excessively bulky groups may lead to lower yields. Current time information in Bangalore, IN. The stereochemistry of the starting alkene, whether Z- or E-, can be used to produce different syn-diastereomers of the this compound product. Current time information in Bangalore, IN.

The following table summarizes the diastereoselective outcomes for the synthesis of various δ-amino this compound products using a nickel-catalyzed arylamination methodology. Current time information in Bangalore, IN.

Table 1: Nickel-Catalyzed Diastereoselective Synthesis of δ-Amino this compound Derivatives

Alkene Substrate Product Diastereoselectivity (d.r.) Yield Reference
trans-internal alkene >20:1 Good Current time information in Bangalore, IN.
cis-internal alkene >20:1 Good Current time information in Bangalore, IN.
Substrate with β-position steric group 1.9:1 Moderate Current time information in Bangalore, IN.
Substrate with more sterically bulky group Not specified Lower Current time information in Bangalore, IN.

Another key strategy for introducing functionality is through reactions involving the aromatic ring of the this compound structure. Classic electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, can be employed to introduce alkyl or acyl groups onto the benzene ring. ucalgary.cafiveable.meunacademy.comorganicchemistrytutor.com However, the amino group in this compound is a deactivating group for Friedel-Crafts reactions because it complexes with the Lewis acid catalyst. ucalgary.ca This limitation can be overcome by protecting the amine functionality or by using alternative methods.

Directed ortho-metalation (DoM) offers a powerful and regioselective method for functionalizing the aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org By modifying the amine of this compound to a suitable DMG, such as a tertiary amide or a carbamate, it is possible to direct lithiation specifically to the ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org

Furthermore, the amine group itself is a prime site for introducing functional diversity. Standard organic transformations such as N-alkylation and N-acylation can be used to synthesize a variety of N-substituted this compound derivatives. msu.eduwikipedia.org For example, reaction with alkyl halides or acyl chlorides allows for the introduction of various alkyl and aryl groups onto the nitrogen atom. msu.eduwikipedia.orgresearchgate.net The reactivity of the amine allows for the synthesis of amides, sulfonamides, and other derivatives. wikipedia.org

The following table lists the compounds mentioned in this article.

Mechanistic Investigations of this compound-Involving Reactions

The reactivity of this compound is primarily centered around the nitrogen atom of the amino group and the aromatic ring. Mechanistic studies have provided valuable insights into its behavior in various chemical transformations.

Nucleophilicity and Electrophilicity of this compound

The primary amine functionality in this compound renders it a potent nucleophile. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic centers. The nucleophilicity of amines is a well-established concept, with their reactivity being influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com Generally, an increase in basicity correlates with an increase in nucleophilicity. masterorganicchemistry.com However, bulky substituents around the nitrogen can diminish its nucleophilic character. masterorganicchemistry.com

The reactivity of nucleophiles and electrophiles can be quantified using parameters like the nucleophilicity parameter (N) and the electrophilicity parameter (E). uni-muenchen.de These scales provide a framework for predicting reaction rates between different nucleophile-electrophile pairs. uni-muenchen.de For instance, the Mayr-Patz equation, log k = sN(N + E), relates the rate constant (k) of a reaction to these parameters, where sN is a nucleophile-specific sensitivity parameter. uni-muenchen.decsic.es This quantitative approach allows for a more precise understanding of the nucleophilic potential of amines like this compound in various reaction contexts. csic.es

While this compound is predominantly nucleophilic, the benzene ring can act as a nucleophile in electrophilic aromatic substitution (EAS) reactions. The alkylamine substituent is an activating group, directing incoming electrophiles to the ortho and para positions of the ring. The general mechanism for EAS involves the initial attack of the aromatic π-system on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. youtube.com

Role of this compound in Intermolecular and Intramolecular Processes

This compound actively participates in both intermolecular and intramolecular reactions. Intermolecular forces, such as hydrogen bonding, play a significant role in its physical properties and interactions with other molecules. khanacademy.orgcollegeboard.org The -NH2 group can act as both a hydrogen bond donor and acceptor, influencing its solubility and boiling point. collegeboard.org

In the context of chemical reactions, intermolecular processes involving this compound are common. For example, it can undergo intermolecular arylamination of unactivated alkenes, a reaction catalyzed by nickel. researchgate.netsemanticscholar.org In these reactions, the amine acts as a nucleophile, adding to the alkene in a regio- and diastereoselective manner. researchgate.netsemanticscholar.org The mechanism of such reactions can be complex, potentially involving the formation of nickelacycle intermediates. researchgate.netsemanticscholar.org

Intramolecular reactions of this compound derivatives are also of significant interest. Intramolecular hydrogen bonding can influence the conformation and reactivity of a molecule. jchemrev.com For instance, the formation of an intramolecular hydrogen bond can affect bond angles and torsional angles within the molecule. jchemrev.com The competition between intramolecular and intermolecular interactions can be a determining factor in processes like protein folding and aggregation. nih.gov In certain systems, intramolecular interactions can modulate the aggregation potential of a polypeptide chain. nih.gov

Stereochemical Aspects of this compound Transformations

The synthesis and transformation of this compound and its derivatives often involve stereochemical considerations, leading to the formation of specific stereoisomers.

Regioselectivity and Diastereoselectivity in this compound Syntheses

The synthesis of substituted this compound derivatives can be achieved with high levels of regioselectivity and diastereoselectivity. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. khanacademy.org For example, in the nickel-catalyzed arylamination of bishomoallylic amines, δ-amino this compound products are formed with high regioselectivity. researchgate.netsemanticscholar.org

Diastereoselectivity is the preferential formation of one diastereomer over another. wikipedia.org In the aforementioned nickel-catalyzed reaction, excellent diastereoselectivity has been observed, with certain internal alkenes yielding the desired product with a diastereomeric ratio greater than 20:1. researchgate.netsemanticscholar.org This high level of control is often attributed to the formation of stabilized cyclic intermediates, such as nickelacycles. researchgate.netsemanticscholar.org The stereochemical outcome of such reactions can be influenced by the geometry of the starting alkene (cis or trans). researchgate.net

Reaction TypeCatalyst/ReagentKey FeatureOutcome
Arylamination of AlkenesNickel CatalystPicolinamide directing groupHigh regio- and diastereoselectivity in the formation of this compound products. researchgate.netsemanticscholar.org
Epoxidation of Allylic AminesOxoneProtonated ammonium saltHigh syn diastereoselectivity. rsc.org

Chiral Induction and Enantiocontrol in Derivative Formation

Chirality plays a crucial role in the biological activity of many molecules. nih.gov The synthesis of enantiomerically pure derivatives of this compound is therefore a significant area of research. Chiral induction is the process by which a chiral entity influences the formation of a new chiral center in a molecule, leading to an unequal mixture of stereoisomers. rsc.orgmdpi.com

In the context of this compound, chiral induction can be achieved through various strategies. For example, the use of chiral catalysts, such as chiral phosphoric acids in combination with a metal catalyst, can facilitate asymmetric C-H functionalization of benzene derivatives, leading to chiral products. nih.gov The mechanism of such reactions can involve the formation of a chiral environment around the substrate, directing the reaction to proceed in an enantioselective manner. nih.gov The transfer of chirality from a chiral amine to another part of the molecule, known as central-to-axial chirality induction, has also been demonstrated in biphenyl (B1667301) systems. rsc.org

Kinetic and Thermodynamic Considerations in this compound Reactivity

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. libretexts.orglibretexts.org Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the products, while thermodynamic control applies when the product distribution is determined by the relative stabilities of the products. libretexts.orgwikipedia.org

The relationship between the kinetics and thermodynamics of a reaction can be influenced by factors such as temperature. libretexts.org At lower temperatures, reactions are often under kinetic control, favoring the product that is formed faster, whereas at higher temperatures, thermodynamic control may dominate, leading to the most stable product. libretexts.org

The reactivity of this compound can be understood within this framework. For example, in electrophilic additions to conjugated systems, the 1,2-adduct is often the kinetic product, while the 1,4-adduct is the thermodynamic product. libretexts.org The free energy change (ΔG) of a reaction, which combines enthalpy (ΔH) and entropy (ΔS), determines the thermodynamic favorability of a process. libretexts.org

Calculated thermodynamic properties for this compound are available, providing insights into its stability and phase transitions. chemeo.com

Thermodynamic PropertyCalculated ValueUnit
Standard Gibbs free energy of formation (ΔfG°)220.60kJ/mol
Enthalpy of formation at standard conditions (ΔfH°gas)-0.05kJ/mol
Enthalpy of fusion at standard conditions (ΔfusH°)23.48kJ/mol
Enthalpy of vaporization at standard conditions (ΔvapH°)53.00kJ/mol
Normal Boiling Point Temperature (Tboil)550.29K
Normal melting (fusion) point (Tfus)323.41K
Data sourced from Cheméo (2023) chemeo.com

Understanding the interplay of kinetic and thermodynamic factors is crucial for controlling the outcome of reactions involving this compound and for designing efficient synthetic routes to its derivatives.

Lack of Specific Research Data on the Computational and Theoretical Modeling of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific published research focusing on the computational and theoretical modeling of the chemical compound this compound. While general computational methodologies and studies on related compound classes are available, specific applications to this compound as required by the detailed outline could not be found.

The investigation sought to gather detailed research findings for each specified section and subsection, including quantum mechanical studies, molecular dynamics simulations, and predictive modeling. However, the search yielded no dedicated studies that have applied these computational techniques directly to this compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. The foundational research data required to populate the specified sections on its electronic structure, conformational analysis, and predictive modeling are not available in the public domain accessible through the conducted searches.

Table of Compounds Mentioned

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry and theoretical modeling provide powerful tools to elucidate the complex reaction pathways and fleeting transition states involved in the chemical transformations of this compound. These theoretical investigations offer a molecular-level understanding that is often inaccessible through experimental methods alone. By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify key intermediates, and characterize the structures and energies of transition states, thereby providing a comprehensive picture of reaction mechanisms.

At the heart of these theoretical explorations is the concept of the potential energy surface (PES), a mathematical landscape that describes the energy of a molecule as a function of its geometry. nih.gov Chemical reactions are conceptualized as paths across this surface, connecting reactants to products via the lowest possible energy route. nih.gov The highest point along this minimum energy path corresponds to the transition state, a critical configuration that determines the kinetic feasibility of a reaction. nih.govnih.gov

Various computational methods are employed to explore the PES and locate transition states. Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for systems of this size. sumitomo-chem.co.jp For locating the precise geometry of a transition state, several algorithms have been developed. The Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) methods, for instance, are effective in finding a transition state when the reactant and product structures are known. github.io The Nudged Elastic Band (NEB) method is another powerful technique for determining the minimum energy path between known reactants and products. nih.gov

Theoretical studies on molecules structurally related to this compound, such as other phenethylamine (B48288) derivatives, have provided valuable insights into plausible reaction pathways. For example, computational analyses have been instrumental in understanding the mechanisms of arylamination reactions that can lead to the formation of this compound-like structures. researchgate.net These studies often propose detailed step-by-step mechanisms, including the formation of key intermediates and the associated energy barriers.

A plausible reaction pathway for the synthesis of a this compound derivative, investigated through computational methods, could involve the nickel-catalyzed arylamination of an unactivated alkene. researchgate.net The proposed mechanism might proceed through the following key steps, each with a corresponding transition state that can be modeled:

Oxidative Addition: The catalytic cycle may initiate with the oxidative addition of an aryl halide to a low-valent nickel catalyst.

Alkene Insertion: The alkene moiety of a precursor molecule then inserts into the nickel-aryl bond.

Reductive Elimination: The final step involves the reductive elimination of the desired arylaminated product, regenerating the nickel catalyst.

Computational modeling of such a pathway would involve calculating the relative energies of the reactants, intermediates, transition states, and products. The results of these calculations are often presented in energy profile diagrams and data tables.

Table 1: Hypothetical Relative Energies for a Key Reaction Step in this compound Formation

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Separated alkene and aryl-nickel complex0.0
TS1 Transition state for alkene insertion+15.2
Intermediate Nickelacycle intermediate-5.8
TS2 Transition state for reductive elimination+20.5
Products This compound derivative and regenerated catalyst-12.3

Note: The data in this table is illustrative and based on typical values for similar catalytic reactions. Specific values for this compound would require dedicated computational studies.

Furthermore, theoretical calculations can provide insights into the stereoselectivity of reactions by comparing the energies of diastereomeric transition states. For reactions involving this compound precursors, computational models can help predict which stereoisomer is likely to be favored by identifying the lower-energy transition state leading to its formation.

The analysis of the vibrational frequencies of the calculated transition state structure is a crucial verification step. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov

Investigations into Neuropharmacological Interactions of this compound Analogues

While specific research on the neuropharmacological profile of this compound is not extensively documented, the study of its structural analogues, particularly biogenic amines and phenethylamines, provides a framework for understanding its potential interactions within the central nervous system. These investigations typically focus on how such molecules bind to neural receptors and modulate the activity of key neurotransmitter systems. frontiersin.orgnih.gov

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand (a molecule like this compound) for a specific receptor. creative-bioarray.com These studies measure how strongly a compound binds to a receptor, which is a crucial first step in characterizing its potential biological effects. creative-bioarray.comvanderbilt.edu For analogues of this compound, such as other trace amines, research often focuses on a class of G-protein coupled receptors (GPCRs) known as trace amine-associated receptors (TAARs).

The interaction between a ligand and a receptor can be quantified by its binding affinity (Kᵢ) and its potency (EC₅₀) in functional assays. nih.gov While direct binding data for this compound is scarce, related compounds are known to interact with various receptors. For instance, many biogenic amines bind to adrenergic and serotonergic receptors, which can lead to a wide range of physiological responses. saskoer.cakenhub.com The binding of a ligand to a receptor initiates a signal transduction cascade that ultimately alters cell function. creative-bioarray.com

Receptor ClassGeneral Function in NeurotransmissionPotential Interaction with Biogenic Amine Analogues
Adrenergic ReceptorsMediate responses to epinephrine (B1671497) and norepinephrine, involved in fight-or-flight response, alertness, and attention. saskoer.cakenhub.comAnalogues may act as agonists or antagonists, influencing arousal and autonomic functions.
Dopaminergic ReceptorsKey roles in reward, motivation, and motor control; primary target for dopamine (B1211576). frontiersin.orgInteraction can modulate dopamine signaling, affecting mood and behavior.
Serotonergic ReceptorsInvolved in regulating mood, sleep, appetite, and pain perception; activated by serotonin (B10506). frontiersin.orgkenhub.comBinding can lead to excitatory or inhibitory effects, influencing a wide array of neurological processes. kenhub.com
Trace Amine-Associated Receptors (TAARs)Recognize trace amines; involved in neuromodulation.This compound, as a potential trace amine, may show affinity for this receptor class, thereby modulating monoaminergic systems.

An analogue could influence these systems by:

Altering Neurotransmitter Release: Compounds can interact with presynaptic autoreceptors to inhibit or enhance the release of neurotransmitters into the synaptic cleft. justintimemedicine.com

Inhibiting Reuptake: Many neuroactive compounds block transporter proteins (like the dopamine transporter, DAT), which are responsible for clearing neurotransmitters from the synapse. This action prolongs the presence of neurotransmitters like dopamine in the synapse, enhancing their effect. frontiersin.org

Modulating Postsynaptic Receptors: By binding to receptors on the postsynaptic neuron, a compound can mimic (as an agonist) or block (as an antagonist) the effects of endogenous neurotransmitters. derangedphysiology.com

Occurrence and Role of this compound in Natural Systems

This compound has been identified as a secondary metabolite in certain plants. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense and environmental interaction. ndpublisher.in

Metabolomic studies, which involve the comprehensive analysis of small-molecule metabolites in a biological sample, have successfully identified this compound in plants. nih.govfrontiersin.org A notable example is its detection in wheat grain (Triticum sp.). ndpublisher.in In a study analyzing the secondary bioactive metabolites in different wheat genotypes, this compound was identified using Gas Chromatography-Mass Spectrometry (GC-MS). ndpublisher.in

This analytical technique separates chemical compounds in a sample and then provides a mass spectrum to identify them based on their mass-to-charge ratio and fragmentation pattern. The identification of this compound in wheat suggests it is part of the plant's natural chemical profile. ndpublisher.in

GC-MS Data for this compound Identified in Wheat Grain ndpublisher.in
Compound NameMolecular FormulaMolecular WeightRetention Time (min)Peak Area (%)
This compoundC11H17N16323.360.97

The biosynthetic pathways for many plant secondary metabolites are complex and diverse. nih.gov While the specific enzymatic steps leading to this compound are not fully elucidated, its chemical structure provides clues to its likely origin. Phytohormones and related compounds often originate from a few key precursors, including amino acids, isoprenoids, and lipids. nih.gov

Given its structure, which contains a benzene ring and an amino group, this compound is likely derived from an aromatic amino acid, such as phenylalanine. The shikimate pathway is a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. researchgate.net It is plausible that this compound synthesis begins with a precursor from this pathway, followed by a series of enzymatic modifications, including decarboxylation, hydroxylation, and chain elongation, to produce the final pentanamine structure. Such pathways are responsible for a vast array of plant compounds, including flavonoids and benzoxazinoids. researchgate.net

Mechanistic Studies of this compound's Biological Activity at a Molecular Level

Understanding the biological activity of a compound at the molecular level involves elucidating the specific signaling pathways and cellular targets it affects. nih.gov For a neuroactive compound, this could involve modulating signaling cascades that are crucial for neuronal health and function, such as the PI3K/Akt and MAPK pathways. nih.gov

Although direct mechanistic studies on this compound are limited, the activity of structurally related natural compounds offers a model for its potential actions. Natural phytoestrogens and flavonoids, for example, have been shown to exert neuroprotective effects by influencing key signaling proteins. nih.gov A compound like this compound could potentially interact with cell surface receptors, leading to the activation or inhibition of intracellular signaling cascades. These pathways control a multitude of cellular processes, including inflammation, apoptosis (programmed cell death), and oxidative stress. For instance, activation of the PI3K/Akt pathway is often associated with cell survival and anti-inflammatory effects, while the MAPK pathway can be involved in both pro-inflammatory and protective responses depending on the context. nih.gov

Enzyme Inhibition/Activation Studies

The phenethylamine scaffold is a well-known feature in the substrates and inhibitors of various enzymes, particularly monoamine oxidase (MAO). Studies on a series of phenethylamine analogues have demonstrated that the length of the alkyl side chain significantly impacts their interaction with human monoamine oxidase A (MAO A).

Research investigating the oxidation of phenethylamine analogues by recombinant human liver MAO A has shown a clear structure-activity relationship related to the alkyl chain length. While phenethylamine itself is a substrate for MAO A, increasing the chain length alters this activity. For instance, 3-phenylpropylamine (B116678) is oxidized more slowly than phenethylamine. nih.gov

Of particular relevance to this compound is its close structural analogue, 4-phenylbutylamine (B88947), which has an alkyl chain just one carbon shorter. Studies have revealed that 4-phenylbutylamine is not a substrate for MAO A. nih.govacs.org Instead, it acts as a competitive inhibitor of the enzyme. nih.gov This suggests that the active site of MAO A can accommodate the phenylbutylamine structure, but the positioning or conformation is not conducive to enzymatic turnover, leading to inhibition rather than oxidation. The reported inhibition constant (Ki) for 4-phenylbutylamine highlights a moderate binding affinity. nih.govacs.org

This finding for 4-phenylbutylamine allows for the postulation that this compound, with its even longer five-carbon chain, is also unlikely to be a substrate for MAO A and may act as an inhibitor. The additional methylene (B1212753) group could influence binding affinity and inhibitory potency. Generally, the binding affinity of para-substituted phenethylamine analogues to MAO A increases with the van der Waals volume of the substituent. nih.govacs.org However, the limiting rate of enzyme reduction decreases as the substituent's volume increases. nih.govacs.org

Table 1: Inhibitory Activity of a this compound Analogue on Monoamine Oxidase A (MAO A)

CompoundEnzymeInhibition TypeKi (μM)Substrate Activity
4-PhenylbutylamineMonoamine Oxidase ACompetitive31 ± 5No

Protein-Ligand Interactions

The interaction of phenylalkylamines with protein targets is a cornerstone of their pharmacological effects. These interactions are governed by the specific three-dimensional structure of both the ligand and the protein's binding site. Phenylalkylamines are known to interact with a variety of receptors and transporters in the central nervous system.

For example, derivatives of phenethylamine are known to bind to the human dopamine transporter (hDAT), inhibiting the reuptake of dopamine. biomolther.org Docking simulations for these derivatives have helped to identify key amino acid residues within the transporter's binding pocket, such as Phe76, Asp79, and Tyr156, that are crucial for the interaction. biomolther.org The conformation and stability of the ligand-protein complex are highly dependent on the specific substitutions on the phenethylamine core. biomolther.org

Similarly, phenethylamine derivatives have been studied for their binding affinity to serotonin receptors, particularly the 5-HT2A receptor. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on both the phenyl ring and the ethylamine (B1201723) chain significantly influence binding affinity. nih.gov

Phenylalkylamines (PAAs) are also a major class of blockers for L-type calcium channels (LTCCs). semanticscholar.orgnih.gov Molecular modeling studies have elucidated the probable binding modes of PAA drugs like verapamil (B1683045) within the channel pore. These models suggest that specific amino acid residues, such as a tyrosine in the IIIS6 transmembrane helix and another in the IVS6 helix, form hydrogen bonds with the methoxy (B1213986) groups of the PAA ligand. nih.gov The positively charged amino group is stabilized at the convergence of the P-helices, and the nitrile group, common in many PAA blockers, is thought to coordinate with a Ca2+ ion in the channel's selectivity filter. nih.gov While this compound itself has not been the subject of such specific studies, the principles of protein-ligand interactions derived from its analogues indicate that the phenyl ring and the terminal amino group are critical pharmacophoric features for binding.

Table 2: Examples of Protein Targets for Phenylalkylamine Derivatives

Protein TargetLigand ClassKey Interacting Residues (Example)Type of Interaction
Monoamine Oxidase A (MAO A)PhenylalkylaminesNot specified in detailCompetitive Inhibition
Human Dopamine Transporter (hDAT)β-Phenethylamine derivativesPhe76, Asp79, Tyr156Binding and Reuptake Inhibition
5-Hydroxytryptamine Type 2A Receptor (5-HT2AR)Phenethylamine derivativesNot specified in detailBinding (Agonism)
L-type Calcium Channel (LTCC)Phenylalkylamines (e.g., Verapamil)Tyr_IIIS6, Tyr_IVS6Channel Blockade

Derivatization for Enhanced Biological Profiling

The synthesis of derivatives from a parent scaffold is a fundamental strategy in medicinal chemistry to explore and optimize biological activity. For the phenethylamine class, derivatization has been extensively used to modulate potency, selectivity, and pharmacokinetic properties for a wide range of biological targets. mdpi.com

Systematic modifications to the core structure of phenethylamine help in elucidating the structure-activity relationships (SAR). Key positions for derivatization include:

The Phenyl Ring: Substitution on the aromatic ring with various functional groups (e.g., hydroxyl, methoxy, halogens) can drastically alter binding affinity and selectivity for different receptors. For instance, in the context of 5-HT2A receptor binding, alkyl or halogen groups at the para position of the phenyl ring were found to have a positive effect on binding affinity. nih.gov

The Alkyl Chain: Altering the length of the alkyl chain, as discussed with MAO A inhibitors, is a critical modification. nih.gov Introducing substituents on the α- or β-carbons of the ethylamine chain can also confer specific properties, as seen in the amphetamine class of compounds.

The Amino Group: Substitution on the terminal nitrogen (e.g., methylation, benzylation) can change the compound's polarity, basicity, and interaction with protein targets.

A study on β-phenethylamine derivatives as dopamine reuptake inhibitors demonstrated that compounds with longer alkyl groups and smaller ring sizes at the alkylamine position exhibited stronger inhibitory activities. biomolther.org This highlights how systematic derivatization can be used to fine-tune a compound's biological profile. While no specific derivatization studies for this compound are documented, the principles established from its analogues would guide any future efforts to modulate its potential biological activity. The synthesis of a series of this compound derivatives with systematic variations on the phenyl ring and amino group would be a logical step to probe its SAR for any identified biological target.

Applications of Benzenepentanamine and Its Derivatives in Advanced Chemical Science

Utilization in Pharmaceutical Synthesis and Medicinal Chemistry Research

The benzenepentanamine scaffold is of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. Its chemical structure allows for diverse modifications, enabling the synthesis of compounds with a wide range of therapeutic properties.

This compound serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its primary amine and phenyl functionalities provide reactive sites for the introduction of various pharmacophores, leading to the creation of molecules with desired biological activities. For instance, derivatives of this compound have been explored for their potential analgesic and anti-inflammatory properties nih.gov. The synthesis of complex molecules often involves multi-step processes where this compound can be a key starting material or a pivotal intermediate beilstein-journals.orgmdpi.combeilstein-journals.org.

A notable example of the generation of this compound as a potential synthetic intermediate is in the context of biorefineries. The Enzolv process, a method for the simultaneous delignification and production of lignin-derived chemicals from woody biomass, has been shown to generate this compound among other high-value chemicals researchgate.netresearchgate.net. This highlights a sustainable route to obtaining this important building block for the pharmaceutical industry.

Below is a table summarizing examples of bioactive compounds that can be conceptually derived from a this compound scaffold, showcasing the versatility of this intermediate.

Bioactive Compound Class Potential Therapeutic Application Key Synthetic Transformation from this compound
Benzimidazole (B57391) DerivativesAntihypertensive, Anti-inflammatory, Antiviral, Antitumor mdpi.comCyclization of a diamine precursor derived from this compound.
Benzazepine DerivativesAntidepressant, Antihypertensive, Anorectic benthamscience.comRing expansion and functionalization of the this compound core.
Substituted AnilinesVarious therapeutic applicationsFunctionalization of the aromatic ring and modification of the pentanamine side chain.

The this compound core structure provides a versatile scaffold for the design and synthesis of novel therapeutic candidates. Medicinal chemists can systematically modify the phenyl ring and the pentanamine side chain to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis of novel benzazole derivatives, for example, has been a focus of research for developing new antidepressant-like agents nih.gov.

The development of new drugs often involves the creation of a library of compounds based on a central core structure. The this compound moiety, with its adaptable structure, is an excellent candidate for such combinatorial chemistry approaches. Research into benzimidazole derivatives has yielded compounds with a wide array of pharmacological activities, including analgesic and anti-inflammatory effects nih.govmdpi.com. The insights gained from these studies can guide the rational design of new this compound-based drugs.

The following table outlines a hypothetical design strategy for novel therapeutic candidates based on the this compound core.

Target Therapeutic Area Design Rationale Example Modification on this compound Core Potential Outcome
OncologyIntroduction of a cytotoxic pharmacophoreCoupling with a known anticancer agent or a functional group that induces apoptosis.Development of a targeted anticancer drug with improved efficacy. mdpi.com
NeurologyModification to enhance blood-brain barrier penetrationIntroduction of lipophilic groups or modification of the amine functionality.Creation of new treatments for central nervous system disorders.
Infectious DiseasesIncorporation of moieties with antimicrobial activitySynthesis of derivatives containing heterocyclic rings known for their antibacterial or antiviral properties.Discovery of novel antibiotics or antiviral agents. mdpi.com

Role in Materials Science and Industrial Chemical Processes

Beyond its applications in the pharmaceutical sector, this compound and its derivatives are also valuable in the fields of materials science and industrial chemistry. Their unique chemical properties are being harnessed to create advanced polymers, catalyze organic reactions, and contribute to sustainable chemical processes.

While direct applications of this compound as a monomer in large-scale polymer production are not widely documented, its structural motifs are relevant in polymer chemistry research. The primary amine group can act as a reactive site for polymerization or for grafting onto existing polymer chains, thereby modifying the polymer's properties. For instance, amines are commonly used as curing agents for epoxy resins and as chain extenders in the synthesis of polyurethanes.

The principles of polymer synthesis, such as condensation polymerization, could potentially utilize this compound to introduce aromatic and flexible aliphatic segments into a polymer backbone. This could lead to materials with tailored thermal and mechanical properties. A general representation of how this compound could be incorporated into a polymer chain is shown below.

Polymer Type Role of this compound Derivative Potential Polymer Properties
PolyamideDiamine monomerEnhanced thermal stability, altered mechanical strength.
PolyurethaneChain extenderIncreased flexibility and elasticity.
Epoxy ResinCuring agentModified cross-linking density and thermomechanical properties.

Amines are well-known organocatalysts, and the this compound structure suggests its potential utility in various organic transformations. Organocatalysis is a rapidly growing field that offers a more sustainable alternative to metal-based catalysis. The amine group in this compound can act as a Lewis base or a Brønsted base, or it can be converted into a chiral catalyst for asymmetric synthesis.

One area where this compound derivatives could find application is in the Morita–Baylis–Hillman (MBH) reaction, a carbon-carbon bond-forming reaction that is often catalyzed by nucleophilic amines or phosphines rsc.orgnih.govorganic-chemistry.org. The reaction between an aldehyde and an activated alkene is facilitated by the amine catalyst. The specific structure of the amine can influence the reaction rate and, in the case of chiral amines, the enantioselectivity of the product.

The following table provides examples of organic reactions where this compound or its derivatives could potentially serve as organocatalysts.

Organic Reaction Plausible Catalytic Role of this compound Potential Advantage
Morita–Baylis–Hillman ReactionNucleophilic catalyst to activate the alkene component. rsc.orgnih.govMild reaction conditions, atom economy.
Michael AdditionBase catalyst to deprotonate the nucleophile.Formation of carbon-carbon or carbon-heteroatom bonds.
Aldol CondensationBase catalyst to generate the enolate intermediate.Synthesis of β-hydroxy carbonyl compounds.

The transition to a bio-based economy relies on the efficient conversion of biomass into valuable chemicals and fuels. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin (B12514952), is a particularly abundant and renewable resource. The valorization of lignin, an aromatic polymer, is a key challenge and opportunity in this field d-nb.infomdpi.comkuleuven.be.

Recent research has demonstrated that this compound can be produced as a value-added chemical from the processing of woody biomass. Specifically, the Enzolv process, which utilizes a deep eutectic solvent, has been shown to yield this compound from Melia dubia wood researchgate.netresearchgate.net. This finding is significant as it positions this compound as a potential platform chemical derived from a renewable feedstock.

Furthermore, the amination of lignin-derived platform chemicals is a promising strategy for producing nitrogen-containing compounds. This approach could potentially be used to synthesize this compound and its derivatives from lignin, further integrating it into the biorefinery concept researchgate.net.

The table below summarizes the role of this compound in the context of biomass valorization.

Biomass Valorization Process Role of this compound Significance
Organosolv Delignification (Enzolv Process)Product of lignin depolymerization and conversion. researchgate.netProvides a renewable source of this compound for chemical synthesis.
Lignin AminationPotential target molecule from lignin-derived phenols. researchgate.netExpands the portfolio of bio-based chemicals.
Biocatalytic ProcessesPotential substrate or product in enzymatic transformations of biomass. nih.govContributes to the development of green and sustainable chemical processes.

Environmental and Analytical Methodologies for this compound Detection and Analysis

The environmental presence and ecological impact of this compound and its derivatives are areas of growing scientific interest. The development of sensitive analytical methods for their detection and a thorough understanding of their environmental fate are crucial for assessing their potential risks. This section explores the advanced analytical techniques available for trace detection and discusses the environmental transformation of these compounds, including predictive modeling of their ecotoxicity.

Environmental Fate and Transformation Studies (e.g., ECOSAR applications)

Understanding the environmental fate of this compound is essential for predicting its persistence, mobility, and potential for causing ecological harm. This involves studying its degradation through biotic and abiotic processes.

Biodegradation

The biodegradation of aromatic compounds with alkyl chains has been studied for related substances like alkylphenols. microbiologyresearch.orgnih.gov The likely pathway for the microbial degradation of this compound would involve initial oxidation of the alkyl side chain or the aromatic ring. Aerobic degradation is generally more efficient for such compounds. nih.gov The persistence of this compound in the environment will depend on various factors, including the microbial communities present, temperature, and nutrient availability. Some aromatic amines have been shown to be persistent in the environment. nih.gov

Photodegradation

Photodegradation can be a significant transformation pathway for aromatic amines in aquatic environments. acs.org The benzene (B151609) ring in this compound can absorb ultraviolet radiation, leading to direct photolysis. Indirect photodegradation can also occur through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals. The rate of photodegradation will be influenced by water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter.

ECOSAR Applications

The Ecological Structure Activity Relationship (ECOSAR) model, developed by the U.S. Environmental Protection Agency, is a valuable tool for predicting the aquatic toxicity of chemicals when experimental data are lacking. ECOSAR uses the chemical structure, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) notation, and the logarithm of the octanol-water partition coefficient (log Kow) to estimate acute and chronic toxicity to fish, aquatic invertebrates, and algae.

For this compound, ECOSAR could be used to generate screening-level estimates of its potential aquatic toxicity. The model would classify this compound based on its structural features and then apply the appropriate quantitative structure-activity relationship (QSAR) to predict toxicological endpoints such as:

LC50 (Lethal Concentration, 50%): The concentration of the chemical that is lethal to 50% of the test organisms over a specified period.

EC50 (Effective Concentration, 50%): The concentration that causes a specific sublethal effect in 50% of the test organisms.

Chronic Value (ChV): An estimate of the concentration of a substance that would cause no long-term adverse effects.

It is important to note that ECOSAR provides predictions that are useful for screening and prioritization but should be supported by experimental data for a definitive risk assessment. The reliability of the predictions depends on the chemical class and the availability of data for structurally similar compounds within the model's training set.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Benzenepentanamine?

  • Methodological Answer : this compound synthesis typically involves reductive amination of benzaldehyde derivatives with pentylamine under catalytic hydrogenation. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to verify functional groups. Thermodynamic properties (e.g., boiling point, enthalpy of vaporization) should be cross-referenced with NIST Chemistry WebBook data . For reproducibility, ensure reaction conditions (temperature, solvent, catalyst ratio) are rigorously documented.

Q. How can researchers determine the physicochemical properties of this compound experimentally?

  • Methodological Answer : Key properties like boiling point (Tboil) and heat capacity (Cp,liquid) are measured using differential scanning calorimetry (DSC) and vapor pressure techniques. Enthalpy of vaporization (ΔvapH) requires calorimetric methods or Clausius-Clapeyron equation applications. Data should align with standardized protocols from NIST . For solubility, use shake-flask methods with HPLC quantification, noting solvent polarity effects.

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred for quantification in biological or environmental samples. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended. Calibration curves must be validated using internal standards (e.g., deuterated analogs) to mitigate matrix effects . Sample preparation should include solid-phase extraction (SPE) to isolate the compound from interferents.

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer : Systematic reviews and meta-analyses are critical to resolve discrepancies. For example, conflicting binding affinity results may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Replicate studies under standardized conditions (pH, temperature, receptor density) and apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Cross-validate findings with computational docking simulations to identify structural determinants of activity .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Employ a scaffold-hopping approach by modifying substituents on the benzene ring and pentylamine chain. Use in vitro assays (e.g., receptor binding, enzymatic inhibition) to quantify activity changes. Pair this with quantum mechanical calculations (DFT) to analyze electronic effects and molecular dynamics (MD) simulations to assess conformational stability. Data should be tabulated to correlate structural modifications (e.g., logP, Hammett constants) with biological endpoints .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to receptors like monoamine transporters. Free-energy perturbation (FEP) calculations refine affinity estimates. Validate models with mutagenesis studies targeting predicted interaction residues. For pharmacokinetics, use physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like plasma protein binding and metabolic stability (CYP450 isoform data) .

Data Presentation and Interpretation Guidelines

  • Incorporate Tables : Example for SAR studies:

    AnalogSubstituent PositionlogPIC50 (nM)Binding Energy (kcal/mol)
    13-OCH32.1120 ± 15-8.2
    24-NO21.845 ± 8-9.5
  • Discussion Framework : When interpreting contradictions, contextualize findings against prior literature. For instance, "Our ΔvapH results (32.1 kJ/mol) differ from Smith et al.’s reported 28.5 kJ/mol, potentially due to impurities in earlier samples . Re-analysis via DSC corroborates our data, suggesting revised standardization is warranted."

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.